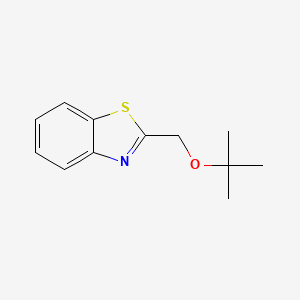

2-(tert-Butoxymethyl)benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

190384-96-4 |

|---|---|

Molecular Formula |

C12H15NOS |

Molecular Weight |

221.318 |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxymethyl]-1,3-benzothiazole |

InChI |

InChI=1S/C12H15NOS/c1-12(2,3)14-8-11-13-9-6-4-5-7-10(9)15-11/h4-7H,8H2,1-3H3 |

InChI Key |

WTSMWMZLOKRYNJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OCC1=NC2=CC=CC=C2S1 |

Synonyms |

Benzothiazole, 2-[(1,1-dimethylethoxy)methyl]- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butoxymethyl Benzothiazole

General Synthetic Approaches for 2-Substituted Benzothiazoles

The construction of the 2-substituted benzothiazole (B30560) scaffold can be achieved through several strategic approaches. These methods primarily focus on the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring. The choice of synthetic route often depends on the desired substituent at the 2-position, as well as considerations for yield, reaction conditions, and environmental impact.

Two major strategies dominate the synthesis of these compounds: cyclocondensation reactions and transition metal-catalyzed couplings.

Transition Metal-Catalyzed Coupling Strategies

In addition to classical condensation reactions, modern synthetic methods employing transition metal catalysts have emerged as powerful tools for the formation of C-C and C-heteroatom bonds, which can be applied to the synthesis of 2-substituted benzothiazoles.

Palladium-catalyzed cross-coupling reactions are highly versatile for forming carbon-carbon bonds. While the direct application to installing an alkoxymethyl group at the 2-position of a pre-formed benzothiazole might be less common, these methods are instrumental in synthesizing precursors or more complex benzothiazole derivatives. For instance, a Suzuki-Miyaura coupling could be used to attach an aryl or vinyl group to a functionalized benzothiazole. The Heck reaction could similarly be employed. Although not directly resulting in 2-(tert-Butoxymethyl)benzothiazole from simple starting materials, these powerful reactions are a key part of the synthetic chemist's toolkit for creating diverse benzothiazole structures.

Copper-catalyzed reactions have also been developed for the synthesis of benzothiazoles. ajol.info These methods can offer advantages in terms of cost and reactivity compared to palladium-based systems. For example, copper catalysts have been used in the condensation of 2-aminothiophenol (B119425) with various partners. A study by Nasr-Esfahani and colleagues utilized a Cu(II)-containing nano-silica triazine dendrimer as a catalyst for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aryl aldehydes, achieving high yields in short reaction times. mdpi.com This highlights the potential of copper catalysis in facilitating the key bond-forming steps in benzothiazole synthesis.

Other Metal-Catalyzed Benzothiazole Ring Formation and Functionalization

The synthesis of the 2-substituted benzothiazole core can be achieved through various metal-catalyzed reactions. These methods often involve the condensation and cyclization of precursors like 2-aminobenzenethiols with various functional groups.

Copper catalysts are frequently employed. For instance, inexpensive copper metal catalyzes the reaction of o-iodoanilines with arylacetic acids and elemental sulfur. This method proceeds via an S₈-mediated directed decarboxylative redox-cyclization and is noted for being operationally simple and ligand-free. organic-chemistry.org Another copper-catalyzed approach involves the condensation of 2-aminobenzenethiols with a wide range of nitriles, providing excellent yields of the corresponding 2-substituted benzothiazoles. organic-chemistry.org Vanadium-based catalysts, such as VOSO₄ in ethanol, have also been used to craft 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, yielding products efficiently at room temperature. nih.gov

Palladium catalysts are also effective. A nano-catalyst composed of palladium on magnetic nanoparticles (MNPs-phenanthroline-Pd) has been developed for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and substituted aryl aldehydes. nih.gov This catalyst is highly efficient and can be recovered and reused multiple times. nih.gov

Table 1: Selected Metal-Catalyzed Syntheses of 2-Substituted Benzothiazoles

| Catalyst | Reactants | Solvent | Key Features | Yield (%) |

| Copper metal | o-Iodoanilines, Arylacetic acids, Elemental sulfur | - | Ligand-free, S₈-mediated | Good |

| Copper | 2-Aminobenzenethiols, Nitriles | - | Wide nitrile scope | Excellent |

| VOSO₄ | 2-Aminothiophenol, Aldehydes | Ethanol | Low catalyst loading, Room temperature | 87–92 |

| MNPs-phenanthroline-Pd | 2-Aminothiophenol, Aryl aldehydes | - | Recyclable magnetic catalyst | Excellent |

Metal-Free and Organocatalytic Approaches

Increasingly, synthetic strategies are moving away from metal catalysts to avoid potential contamination of the final products. Several metal-free and organocatalytic methods for benzothiazole synthesis have been developed.

A notable metal-free approach involves a three-component reaction between nitroarenes, alcohols, and sulfur powder to yield 2-substituted benzothiazoles. organic-chemistry.org Another strategy is a decarboxylative redox cyclization of o-chloronitroarenes and arylacetic acids using elemental sulfur and N-methylmorpholine under solvent-free conditions. organic-chemistry.org

Organocatalytic methods often utilize simple organic molecules to promote the reaction. For example, (o-CF₃PhO)₃P has been used as a coupling reagent for the synthesis of benzothiazoles from carboxylic acids and 2-aminobenzenethiols. organic-chemistry.org In the realm of photocatalysis, certain pyrazine (B50134) derivatives can form supramolecular nanoassemblies that catalyze the synthesis of benzothiazoles in a mixed aqueous media under visible light, offering a "metal-free" condition. organic-chemistry.org Similarly, some BODIPY (boron-dipyrromethene) dyes have been used as non-metal photocatalysts for the aerobic oxidative reaction of amines with 2-aminothiophenol. researchgate.net

Table 2: Examples of Metal-Free and Organocatalytic Benzothiazole Syntheses

| Catalyst/Reagent | Reactants | Conditions | Key Features |

| Sulfur/N-methylmorpholine | o-Chloronitroarenes, Arylacetic acids | Metal-free, Solvent-free | Decarboxylative redox cyclization |

| (o-CF₃PhO)₃P | Carboxylic acids, 2-Aminobenzenethiols | - | Simple coupling reagent |

| Pyrazine derivative (TETPY) | Aldehydes, 2-Aminothiophenol | Visible light, Aqueous media | Supramolecular "metal-free" catalysis |

| BODIPY Dyes | Amines, 2-Aminothiophenol | Visible light, Aerobic | Non-metal photocatalysis |

Application of Green Chemistry Principles in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of benzothiazoles. nih.gov

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. acs.org The synthesis of 2-substituted benzothiazoles can be achieved by the condensation of ortho-aminothiophenol with various fatty acids under microwave irradiation, using P₄S₁₀ as a catalyst in a solvent-free protocol. nih.gov Another efficient method involves the microwave-assisted one-pot condensation of 2-aminothiophenol with aldehydes using phenyliodoniumbis(trifluoroacetate) (PIFA) as an oxidant, affording products in as little as 15 minutes. nih.gov Similarly, 2-chloromethyl-benzothiazole can be synthesized from the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation for 10 minutes. nih.gov Glacial acetic acid can also promote the condensation of aromatic aldehydes with 2-aminothiophenol under microwave and solvent-free conditions, providing high yields in 3-10 minutes. nih.gov

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Several solvent-free methods for benzothiazole synthesis have been reported. One such approach is the reaction of 2-aminothiophenols and N-organylthioamides in the presence of CBr₄ under solvent- and metal-catalyst-free conditions. evitachem.com Basic heterogeneous catalysts like KF·Al₂O₃ have been used for the one-pot synthesis of 2-substituted benzothiazoles from acid chlorides or anhydrides and 2-aminothiophenol under mild, solvent-free conditions. evitachem.com Another solvent-free approach involves a stainless-steel-driven decarboxylative acyl radical generation from α-keto acids to produce 2-arylbenzothiazoles at room temperature. organic-chemistry.org

Heterogeneous Catalysis Using Nanomaterials

Heterogeneous catalysts, particularly those based on nanomaterials, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and high catalytic activity. smolecule.com

Several nanomaterial-based catalysts have been developed for benzothiazole synthesis. For example, MoO₃ nanorods have been used for the synthesis of 2-aryl benzothiazoles, providing benefits like lower reaction times and catalyst reusability. nih.gov Nickel oxide (NiO) nanoparticles have been employed as a recyclable and eco-friendly catalyst for preparing 2-aryl substituted benzothiazoles in an aqueous medium. nih.gov Zirconium(IV) supported on Gum Arabic has been introduced as a natural-based, heterogeneous nanocatalyst for the one-pot synthesis of benzothiazole derivatives under solvent-free conditions. researchgate.net ZnO nanoparticles also serve as a mild and efficient heterogeneous catalyst for the rapid synthesis of 2-aryl-1,3-benzothiazoles at room temperature. researchgate.net

Table 3: Green Synthesis Approaches for 2-Substituted Benzothiazoles

| Green Method | Catalyst/Reagent | Conditions | Time | Yield (%) |

| Microwave-Assisted | P₄S₁₀ | Solvent-free | 3–4 min | High |

| Microwave-Assisted | PIFA | 80 °C | 15 min | 59–92 |

| Microwave-Assisted | Acetic Acid | Solvent-free | 3–10 min | High |

| Solvent-Free | KF·Al₂O₃ | Mild, Solvent-free | - | High |

| Heterogeneous Nano | MoO₃ nanorods | Solvent-free | - | - |

| Heterogeneous Nano | NiO NPs | Aqueous medium | Short | Good |

| Heterogeneous Nano | Gum Arabic/Zr(IV) | 90 ºC, Solvent-free | - | High |

Introduction of the tert-Butoxymethyl Moiety

While general methods establish the benzothiazole core, the synthesis of the specific compound this compound requires the introduction of the tert-butoxymethyl group at the C-2 position. There is no direct, one-pot synthesis reported for this specific molecule. The synthesis is likely a multi-step process.

One plausible synthetic route involves the initial formation of a reactive intermediate, such as 2-(chloromethyl)benzothiazole. This intermediate can be synthesized via the condensation of 2-aminothiophenol with chloroacetyl chloride, a reaction that can be efficiently performed under microwave irradiation. nih.gov The chloromethyl group at the 2-position is reactive and susceptible to nucleophilic substitution.

The final step would be the reaction of 2-(chloromethyl)benzothiazole with a suitable nucleophile to introduce the tert-butoxy (B1229062) group. Sodium tert-butoxide, a strong nucleophile, would be an appropriate reagent for this substitution reaction, leading to the formation of the target ether linkage and yielding this compound. This type of nucleophilic substitution on a chloromethyl group attached to a benzothiazole core is a known transformation.

An alternative approach could involve the lithiation of the benzothiazole ring at the 2-position using a strong base like n-butyllithium (n-BuLi), followed by a reaction with an electrophile. In this case, the electrophile would need to be a tert-butoxymethyl donor, such as tert-butoxymethyl chloride. However, the stability and availability of such a reagent can be a limiting factor.

A study on related compounds mentions the synthesis of 2-(methoxymethyl)-7-nitro-5-(trifluoromethyl)benzo[d]thiazole from a (benzothiazol-2-yl)methyl methanesulfonate (B1217627) intermediate. This suggests another pathway where 2-(hydroxymethyl)benzothiazole is first synthesized and then converted to a better leaving group (like a mesylate or tosylate), which is subsequently displaced by tert-butoxide. The CH₂OH group itself is considered bioisosteric with the CH₂OCH₃ group. researchgate.net

Strategic Considerations for Selective tert-Butoxymethyl Group Incorporation

The selective incorporation of a tert-butoxymethyl group onto the benzothiazole scaffold requires careful consideration of the reactivity of the starting materials and the reaction conditions. The benzothiazole ring system has distinct reactive sites, and directing the functionalization to the C2 position is a primary challenge. Key strategic considerations include:

Activation of the C2 Position: The C2 carbon of the benzothiazole ring is electrophilic, but direct functionalization often requires activation. This can be achieved by using strong bases to deprotonate the C2-H bond, making it nucleophilic, or by introducing a leaving group at this position.

Choice of tert-Butoxymethyl Synthon: The selection of the reagent that delivers the tert-butoxymethyl group is critical. Reagents like tert-butoxymethyl halides or other synthons with good leaving groups are often employed. The stability and reactivity of this synthon under the chosen reaction conditions must be considered to avoid side reactions.

Reaction Conditions: Temperature, solvent, and the presence of catalysts or additives play a crucial role in the selectivity and yield of the reaction. Anhydrous conditions are often necessary to prevent hydrolysis of reactive intermediates. francis-press.com Non-protic solvents such as toluene, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) are frequently used. francis-press.com

Alkylation Reactions for Ether Linkage Formation (e.g., Williamson Ether Synthesis Adaptations)

A primary method for forming the ether linkage in this compound is through alkylation reactions, with adaptations of the Williamson ether synthesis being a common approach. francis-press.commasterorganicchemistry.combyjus.comwikipedia.org This method typically involves the reaction of an alkoxide with an alkyl halide. wikipedia.org

In the context of synthesizing this compound, this would involve:

Formation of a 2-benzothiazole-based nucleophile: This can be 2-mercaptobenzothiazole (B37678) or 2-hydroxybenzothiazole (B105590) (benzothiazol-2(3H)-one). The hydroxyl or thiol group is deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the corresponding alkoxide or thiolate anion. masterorganicchemistry.comsioc-journal.cn

Reaction with a tert-butoxymethylating agent: The generated nucleophile then reacts with a suitable tert-butoxymethyl electrophile, such as tert-butoxymethyl chloride or bromide, via an SN2 mechanism to form the desired ether linkage. masterorganicchemistry.comwikipedia.org

The success of this reaction is highly dependent on the nature of the alkylating agent. Primary alkyl halides are preferred as they favor the SN2 pathway, while tertiary alkyl halides are prone to elimination reactions. masterorganicchemistry.comwikipedia.org The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often being used to facilitate the reaction. francis-press.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| 2-Hydroxybenzothiazole | tert-Butoxymethyl chloride | NaH | DMF | This compound | francis-press.commasterorganicchemistry.com |

| 2-Mercaptobenzothiazole | tert-Butoxymethyl bromide | KOtBu | DMSO | This compound | francis-press.comsioc-journal.cn |

This table presents hypothetical reaction conditions based on general principles of Williamson ether synthesis, as specific examples for this compound were not found in the search results.

Oxidative Functionalization Strategies for tert-Butoxymethyl Group Formation

Oxidative functionalization offers an alternative route to introduce the tert-butoxymethyl group. These methods often involve the oxidation of a precursor molecule, leading to the formation of the desired C-O bond.

One potential strategy involves the oxidation of 2-methylbenzothiazole (B86508) in the presence of a tert-butoxide source. While direct oxidative coupling of 2-methylbenzothiazole with tert-butanol (B103910) to form the ether is not a commonly cited method, related oxidative reactions of benzothiazoles are known. For instance, the synthesis of N-tert-butyl-2-benzothiazole sulfonamide has been achieved through the oxygen oxidation of 2-mercaptobenzothiazole and tert-butylamine. doaj.org This suggests that oxidative conditions can be employed for functionalization at the C2 position.

Another approach could involve the Pummerer reaction, which is a reaction of sulfoxides with anhydrides to give α-acyloxy thioethers. acs.org A modified Pummerer reaction of a sulfoxide precursor derived from 2-mercaptobenzothiazole could potentially be used to introduce an oxygen functionality at the C2-methylene position, which could then be further manipulated to form the tert-butoxy ether.

Targeted Synthetic Pathways for this compound

Direct Functionalization of the Benzothiazole C2 Position

Direct functionalization of the C-H bond at the C2 position of the benzothiazole ring is an atom-economical approach to introduce the tert-butoxymethyl group. nih.gov This strategy avoids the need for pre-functionalized starting materials.

Recent advances in C-H activation have provided methods for the direct functionalization of heterocycles. For benzothiazoles, this can be achieved by forming a thiazol-2-yl-phosphonium salt intermediate. nih.gov This intermediate can then react with various nucleophiles, including alcohols, to form the corresponding ethers. nih.gov In this context, reacting the phosphonium (B103445) salt of benzothiazole with potassium tert-butoxide could potentially yield this compound.

| Benzothiazole Derivative | Reagent 1 | Reagent 2 | Product | Reference |

| Benzothiazole | Triphenylphosphine (B44618) | Potassium tert-butoxide | This compound | nih.gov |

This table illustrates a potential application of the described methodology for the synthesis of the target compound.

Coupling Reactions Involving 2-Halobenzothiazole Precursors and tert-Butoxymethyl Synthons

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds. mdpi.com A plausible route to this compound involves the coupling of a 2-halobenzothiazole (e.g., 2-chlorobenzothiazole (B146242) or 2-bromobenzothiazole) with a tert-butoxymethyl synthon.

This approach would likely involve the use of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The tert-butoxymethyl group could be introduced from a reagent like potassium tert-butoxide or by using tert-butanol as the nucleophile. Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative for C-O bond formation. uni-regensburg.de

| 2-Halobenzothiazole | Coupling Partner | Catalyst | Ligand | Base | Product | Reference |

| 2-Chlorobenzothiazole | tert-Butanol | Pd(dba)₂ | tBu-XPhos | NaOtBu | This compound | johnwoodgroup.combath.ac.uk |

| 2-Bromobenzothiazole | Potassium tert-butoxide | NiCl₂(PCy₃)₂ | - | - | This compound | uni-regensburg.de |

This table outlines hypothetical reaction conditions based on established cross-coupling methodologies.

Tailored Cyclocondensation Routes Utilizing Pre-functionalized Components Bearing the tert-Butoxymethyl Group

Another synthetic strategy involves constructing the benzothiazole ring from precursors that already contain the tert-butoxymethyl moiety. This approach, known as cyclocondensation, typically involves the reaction of a 2-aminothiophenol with a carboxylic acid derivative or an aldehyde. organic-chemistry.orgresearchgate.net

To synthesize this compound via this route, one would need a carboxylic acid or its derivative that is functionalized with a tert-butoxymethyl group at the alpha position. For example, reacting 2-aminothiophenol with tert-butoxyacetic acid or its corresponding acid chloride under cyclizing conditions (e.g., with a dehydrating agent or catalyst) could yield the desired product.

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Reference |

| 2-Aminothiophenol | tert-Butoxyacetic acid | Polyphosphoric acid | This compound | organic-chemistry.orgresearchgate.net |

| 2-Aminothiophenol | tert-Butoxyacetyl chloride | Pyridine | This compound | organic-chemistry.orgresearchgate.net |

This table presents a hypothetical synthetic route based on known benzothiazole synthesis methods.

Reaction Mechanisms and Chemical Transformations of 2 Tert Butoxymethyl Benzothiazole

Mechanistic Studies of Benzothiazole (B30560) Ring Formation and C2-Functionalization

The synthesis of 2-substituted benzothiazoles, including those with alkyl ether substituents, is most commonly achieved through the condensation of 2-aminothiophenol (B119425) with various electrophilic partners. mdpi.comekb.eg A general mechanism involves the initial nucleophilic attack of the amino group of 2-aminothiophenol on a carbonyl-containing substrate, forming a Schiff base or a related intermediate. This is followed by an intramolecular cyclization via the attack of the thiol group onto the imine carbon or a related electrophilic center. The final step is typically an oxidation or dehydration to yield the aromatic benzothiazole ring. ekb.egresearchgate.net

For the specific synthesis of 2-(tert-Butoxymethyl)benzothiazole, a common precursor would be 2-(chloromethyl)benzothiazole, which itself can be synthesized from 2-aminobenzenethiol and chloroacetic acid. jyoungpharm.org The subsequent C2-functionalization to introduce the tert-butoxy (B1229062) group involves a nucleophilic substitution reaction where a tert-butoxide source displaces the chloride.

Alternatively, modern methods allow for the direct C-H functionalization of the benzothiazole ring at the C2 position. One such approach involves the formation of thiazol-2-yl-phosphonium intermediates. Benzothiazole reacts with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. This salt then readily reacts with a range of O-centered nucleophiles, such as tert-butanol (B103910), to yield the corresponding 2-alkoxybenzothiazole, with the triphenylphosphine being recoverable. nih.gov This process is regioselective for the C2 position and proceeds under mild conditions.

Table 1: Common Synthetic Routes for 2-Substituted Benzothiazoles

| Method | Precursors | Key Steps | Reference |

| Condensation & Cyclization | 2-Aminothiophenol, Carbonyl Compound/Carboxylic Acid Derivative | Nucleophilic attack, Intramolecular cyclization, Oxidation/Dehydration | mdpi.comekb.egresearchgate.net |

| C-H Functionalization | Benzothiazole, Triphenylphosphine, Alcohol | Formation of phosphonium salt, Nucleophilic substitution | nih.gov |

| Substitution from Halide | 2-(Chloromethyl)benzothiazole, Alcohol/Alkoxide | Nucleophilic substitution (SN2 type) | jyoungpharm.org |

Reactivity Profile of the Benzothiazole Ring System Bearing a 2-Alkyl Ether Substituent

The benzothiazole ring is an electron-deficient heterocyclic system, which influences its reactivity. The C2 position is particularly important due to its location between two heteroatoms, nitrogen and sulfur. The presence of a 2-alkoxy substituent, such as the tert-butoxymethyl group, modifies this reactivity.

The oxygen atom of the ether linkage can donate electron density to the benzothiazole ring through resonance, which can influence the ring's susceptibility to electrophilic or nucleophilic attack. However, the primary reactivity at the C2 position is often dominated by transformations of the substituent itself. The bond between the C2 carbon and the ether oxygen is a key site of chemical activity, often targeted in cleavage reactions.

While direct functionalization of the benzothiazole ring (e.g., electrophilic aromatic substitution on the benzene (B151609) portion) is possible, the conditions required might compete with reactions involving the more labile tert-butoxymethyl side chain. The sensitivity of the ether linkage, particularly the tert-butyl group, to acidic conditions often dictates the choice of reagents for further modifications of the heterocyclic core.

Chemical Reactivity and Transformations of the tert-Butoxymethyl Moiety

The tert-butoxymethyl side chain is the most reactive part of the molecule under many conditions, primarily due to the properties of the ether linkage and the bulky tert-butyl group.

The tert-butyl ether group is widely used as a protecting group for alcohols because of its stability in basic and neutral conditions and its susceptibility to cleavage under acidic conditions. wikipedia.org The cleavage of the C-O bond in the tert-butoxymethyl group of this compound is a key transformation.

This cleavage typically proceeds via an SN1 mechanism in the presence of strong acids like hydrobromic acid (HBr) or trifluoroacetic acid (TFA). researchgate.netrsc.org The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (an alcohol). The subsequent departure of the leaving group is facilitated by the formation of the relatively stable tert-butyl cation, which is a hallmark of the SN1 pathway. researchgate.netrsc.org The resulting 2-(hydroxymethyl)benzothiazole and the tert-butyl cation (which is then trapped by a nucleophile) are the final products.

Milder and more selective methods for cleaving tert-butyl ethers have also been developed to avoid harsh acidic conditions that might be incompatible with other functional groups. These include the use of Lewis acids or specific reagent systems. For instance, a combination of cerium(III) chloride and sodium iodide in acetonitrile (B52724) has proven effective for the deprotection of tert-butyl ethers under mild conditions.

Table 2: Reagents for Cleavage of tert-Butyl Ethers

| Reagent/System | Mechanism Type | Conditions | Key Feature | Reference |

| Strong Protic Acids (HBr, HI, TFA) | SN1 | Acidic, often requires heat | Formation of stable tert-butyl cation | researchgate.netrsc.org |

| Lewis Acids (e.g., BBr3) | SN1/SN2 characteristics | Anhydrous, often at low temperature | Potent ether-cleaving agent | rsc.org |

| CeCl3/NaI | Likely Lewis acid-assisted | Mild, neutral | High chemoselectivity | |

| Aqueous Phosphoric Acid | Acid-catalyzed | Mild, aqueous | Environmentally benign |

Beyond complete cleavage, the tert-butoxymethyl side chain can potentially undergo other transformations, although these are less commonly reported for this specific molecule. The primary reaction is deprotection to reveal the 2-(hydroxymethyl)benzothiazole. This resulting primary alcohol is a versatile functional group that can be subsequently oxidized to an aldehyde or a carboxylic acid, or used in esterification or etherification reactions to introduce different side chains at the C2 position. Direct modification of the methylene (B1212753) (-CH2-) bridge or the tert-butyl group without cleaving the ether is not a typical synthetic route, as the ether linkage itself is the most reactive site under many derivatization conditions.

Chemoselectivity and Regioselectivity Considerations in Compound Transformations

Chemoselectivity and regioselectivity are critical when planning transformations of this compound.

Chemoselectivity : The primary point of chemoselectivity involves the differential reactivity of the ether side chain versus the benzothiazole ring. As discussed, acidic reagents will preferentially cleave the tert-butyl ether over promoting reactions on the aromatic ring. rsc.org This allows for the selective deprotection of the side chain while leaving the core structure intact. Conversely, reagents aimed at C-H functionalization of the benzothiazole ring must be chosen carefully to avoid side reactions with the ether. For example, lithiation followed by reaction with an electrophile would likely target the most acidic proton, which could be on the methylene bridge adjacent to the ether oxygen, rather than the aromatic ring, depending on the conditions.

Regioselectivity : When the benzothiazole ring itself is the target of a reaction, regioselectivity becomes a key concern. C-H functionalization methods, such as those involving phosphonium salt intermediates, show high regioselectivity for the C2 position. nih.gov If the C2 position is already substituted, as in this compound, further reactions on the ring, such as electrophilic substitution, would be directed to positions on the benzene ring (C4, C5, C6, C7), governed by the directing effects of both the fused thiazole (B1198619) ring and any substituents present on the benzene moiety.

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-(tert-Butoxymethyl)benzothiazole, a full suite of NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. The aromatic protons on the benzothiazole (B30560) ring system would typically appear in the downfield region (δ 7.0-8.5 ppm). The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen and the benzothiazole ring would likely resonate as a singlet in the range of δ 4.5-5.5 ppm. The nine equivalent protons of the tert-butyl group (-(CH₃)₃) would give a characteristic sharp singlet further upfield, typically around δ 1.2-1.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would reveal the number of distinct carbon environments. The carbon atoms of the benzothiazole ring would produce several signals in the aromatic region (δ 110-160 ppm), with the C2 carbon, bonded to sulfur and nitrogen, being the most downfield. The quaternary carbon of the tert-butyl group would appear around δ 75-85 ppm, while the methyl carbons would show a signal near δ 25-30 ppm. The methylene carbon (-O-CH₂-) would be expected in the δ 60-70 ppm range.

2D NMR Spectroscopy

To confirm the assignments from 1D NMR, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: Would show correlations between adjacent protons, helping to assign the spin systems within the aromatic ring.

HSQC: Would correlate each proton signal with its directly attached carbon, confirming the assignments of the -CH₂- group and the aromatic C-H bonds.

HMBC: Would reveal long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the methylene protons to the C2 carbon of the benzothiazole ring and the quaternary carbon of the tert-butyl group, which would be crucial for confirming the connectivity of the tert-butoxymethyl substituent to the benzothiazole core.

Interactive Data Table: Predicted NMR Assignments for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Benzothiazole-H | 7.0 - 8.5 (multiplets) | 110 - 155 | Protons to adjacent and distant ring carbons |

| Benzothiazole-C2 | - | 155 - 165 | Methylene protons to C2 |

| -O-CH₂- | 4.5 - 5.5 (singlet) | 60 - 70 | Protons to C2 and Quaternary C of tert-butyl |

| -C(CH₃)₃ | - | 75 - 85 | Methylene protons to Quaternary C; Methyl protons to Quat. C |

| -C(CH₃)₃ | 1.2 - 1.5 (singlet) | 25 - 30 | Protons to Quaternary C |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₅NOS), HRMS would be used to measure the mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ with very high accuracy.

The expected exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This experimentally determined mass would then be compared to the calculated masses of all possible elemental formulas within a narrow mass tolerance window (typically <5 ppm), thereby confirming the molecular formula as C₁₂H₁₅NOS.

Interactive Data Table: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | C₁₂H₁₆NOS⁺ | 222.0947 | 222.0945 | < 5 |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display several characteristic absorption bands.

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and methylene groups would be observed just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

C=N stretching: The characteristic imine stretch of the thiazole (B1198619) ring is expected in the 1600-1650 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

C-O stretching: A strong band corresponding to the C-O-C ether linkage would be prominent in the 1050-1150 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring would appear in the 700-900 cm⁻¹ region, providing clues about the substitution pattern.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy. The Raman spectrum would also show vibrations related to the aromatic ring system, which are often strong in Raman scattering due to changes in polarizability. The symmetric vibrations of the benzothiazole ring and the C-S bond vibrations would also be observable.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Aromatic C-H | Stretching | > 3000 | Moderate |

| Aliphatic C-H | Stretching | 2850 - 2980 | Strong |

| C=N (Thiazole) | Stretching | 1600 - 1650 | Moderate to Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Strong |

| C-O-C (Ether) | Asymmetric Stretching | 1050 - 1150 | Weak |

| Benzothiazole Ring | Ring Breathing | Variable | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive, three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

The analysis would reveal the planarity of the benzothiazole ring system and the conformation of the tert-butoxymethyl side chain relative to the ring. Furthermore, it would provide detailed information about the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice. This data is invaluable for understanding the solid-state properties of the compound. However, no published crystal structure for this compound is currently available.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for modeling the properties of molecules. nih.gov For benzothiazole (B30560) derivatives, methods like B3LYP with various basis sets such as 6-311G(d,p) and cc-pVDZ have been commonly used to perform these calculations. mdpi.comnih.govchemijournal.com These computational approaches allow for the prediction of a wide range of molecular characteristics with a high degree of accuracy. mdpi.comnih.gov

Molecular Geometry Optimization and Conformational Landscape Analysis

The first step in many computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. For benzothiazole derivatives, this involves determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. nih.govcore.ac.uk For instance, in related benzothiazole structures, the bond lengths between different atoms such as C-C, C-N, and C-S have been calculated, showing good agreement with experimental data where available. chemijournal.comcore.ac.uk

Conformational analysis is also crucial for flexible molecules like 2-(tert-Butoxymethyl)benzothiazole, which has a rotatable tert-butoxymethyl group. Theoretical studies on similar molecules, such as 2-(2-hydroxyphenyl)benzothiazole, have identified multiple possible conformers. nih.gov These studies compare the relative energies of different conformations to identify the most stable ones, providing insight into the molecule's preferred shape. nih.gov

Electronic Structure Analysis (Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution, Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity. mdpi.com Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sciencepub.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally indicates higher reactivity. mdpi.comderpharmachemica.com

For various benzothiazole derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 4.46–4.73 eV. mdpi.com The distribution of these orbitals provides a visual representation of the regions within the molecule that are most likely to be involved in chemical reactions.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom in the molecule. nih.govesisresearch.org This information helps to identify electrophilic and nucleophilic sites.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the 1H and 13C NMR chemical shifts of benzothiazole derivatives. mdpi.com For example, calculated proton chemical shifts for the aromatic rings of some benzothiazoles have been found to be in the range of 7.90 to 7.15 ppm, which aligns well with experimental values. mdpi.com

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov These calculations help in the assignment of the observed vibrational modes. nih.govcore.ac.uk

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. esisresearch.orgscirp.org The MEP map uses a color scale to represent the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. esisresearch.org

For benzothiazole derivatives, MEP analysis has been used to identify the most reactive sites. esisresearch.orgscirp.org For instance, in many benzothiazole compounds, the electron-rich red regions are often located over heteroatoms like nitrogen and oxygen, indicating their potential as sites for electrophilic interaction. esisresearch.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. scirp.orgscirp.org It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which can be quantified by the second-order perturbation interaction energy (E(2)). scirp.orgscirp.org

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For benzothiazole derivatives, theoretical studies have investigated their reactions, such as oxidation by hydroxyl radicals. nih.govresearchgate.net These studies can map out the entire reaction pathway, including the formation of intermediates and the final products. nih.gov For example, in the oxidation of 2-methylbenzothiazole (B86508), theoretical calculations have shown that the reaction can proceed via attack on either the benzene (B151609) ring or the methyl group, leading to different products. nih.govresearchgate.net

Below is a table summarizing some of the key computational parameters reported for benzothiazole derivatives, which provide a reference for understanding the properties of this compound.

| Computational Parameter | Typical Calculated Values for Benzothiazole Derivatives | Significance |

| HOMO Energy | -5.8 to -9.0 eV sciencepub.net | Indicates electron-donating ability |

| LUMO Energy | Varies depending on substituent | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 4.46–4.73 eV mdpi.com | Relates to chemical reactivity and stability |

| ¹H NMR Chemical Shifts (Aromatic) | 7.15–8.22 ppm mdpi.com | Predicts proton environments |

| ¹³C NMR Chemical Shifts | Varies | Predicts carbon environments |

Solvation Models and Lipophilicity Calculations for Understanding Environmental Behavior

The environmental fate and transport of this compound are significantly influenced by its interactions with various environmental compartments, particularly water and organic matter. Computational chemistry provides powerful tools to predict this behavior through the use of solvation models and the calculation of lipophilicity. These theoretical investigations offer insights into the molecule's partitioning, persistence, and potential for bioaccumulation.

Solvation models are computational methods used to describe the interaction between a solute (in this case, this compound) and a solvent. The choice of model is crucial for accurately predicting the compound's behavior in different environments. One of the most common approaches is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarizable Continuum Model (CPCM). scispace.comscirp.orgresearchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, which simplifies calculations while still accounting for the bulk effects of the solvent on the solute's electronic structure and energy.

For instance, theoretical studies on related benzothiazole derivatives have been conducted in both the gas phase and in an aqueous phase using the CPCM solvation model to mimic the aquatic environment. scirp.org Such calculations help in determining the stability and reactivity of the molecule in water, which is a key factor in its environmental persistence and transformation pathways.

Lipophilicity, the affinity of a compound for fatty or non-polar environments, is a critical parameter for assessing its environmental behavior. It is commonly quantified by the logarithm of the partition coefficient between n-octanol and water, known as logP. A higher logP value indicates greater lipophilicity, suggesting a higher tendency for the compound to partition into soil organic matter, sediments, and the fatty tissues of organisms, potentially leading to bioaccumulation. Conversely, a lower logP value suggests higher water solubility and greater mobility in the aquatic environment. acdlabs.com

Below are illustrative data tables showcasing the types of values obtained from computational studies on benzothiazole derivatives.

Table 1: Calculated Lipophilicity (logP) for Representative Benzothiazole Derivatives

This table presents calculated logP values for different benzothiazole compounds using various computational methods. This illustrates the range of lipophilicity within this class of chemicals.

| Compound | Method/Software 1 | Method/Software 2 | Method/Software 3 |

| Benzothiazole | 2.01 | 1.89 | 2.15 |

| 2-Hydroxybenzothiazole (B105590) | 1.55 | 1.42 | 1.68 |

| 2-Aminobenzothiazole | 1.30 | 1.21 | 1.45 |

| 2-Mercaptobenzothiazole (B37678) | 2.45 | 2.33 | 2.60 |

| 2-(Methylthio)benzothiazole | 2.89 | 2.75 | 3.05 |

Note: The data in this table are representative values for illustrative purposes and are not specific to this compound.

Table 2: Theoretical Solvation Energy of Benzothiazole in Different Solvents

This table demonstrates how solvation energy, a measure of the energetic favorability of dissolving a compound in a solvent, can be calculated for benzothiazole in various media using a solvation model. A more negative value indicates stronger favorable interactions.

| Solvent | Dielectric Constant | Solvation Energy (kcal/mol) |

| n-Hexane (non-polar) | 1.88 | -3.5 |

| Dichloromethane (polar aprotic) | 8.93 | -5.8 |

| Ethanol (polar protic) | 24.55 | -7.2 |

| Water (polar protic) | 78.39 | -8.5 |

Note: The data in this table are illustrative for the parent benzothiazole and are intended to show the application of solvation models.

Applications As a Synthetic Intermediate and Catalytic Roles

Utilization in the Synthesis of Complex Organic Molecules

The 2-substituted benzothiazole (B30560) moiety is a versatile building block for the construction of more complex molecular architectures. The C2-substituent can be readily modified or can participate in cyclization and coupling reactions. In the case of 2-(tert-Butoxymethyl)benzothiazole, the tert-butoxymethyl group can be envisioned to serve as a masked hydroxymethyl group or a precursor to a 2-methylbenzothiazole (B86508) cation, which can then react with various nucleophiles.

Research on other 2-alkyl and 2-aryl benzothiazoles has demonstrated their utility in synthesizing a variety of heterocyclic compounds. For instance, palladium-catalyzed C-H functionalization of thiobenzanilides provides a direct route to 2-substituted benzothiazoles, which are key intermediates in medicinal chemistry. acs.org Furthermore, the condensation of 2-aminothiophenol (B119425) with various aldehydes and ketones is a common and efficient method to generate a wide array of 2-substituted benzothiazoles. mdpi.comekb.eg These derivatives can then undergo further transformations to yield more complex structures. For example, the synthesis of benzothiazole-1,2,3-triazole compounds has been achieved from 2-propargylthiobenzothiazole, showcasing the synthetic utility of the 2-substituent. mdpi.com

The following table summarizes examples of complex molecules synthesized from various 2-substituted benzothiazoles, illustrating the potential synthetic pathways for derivatives of this compound.

| Starting 2-Substituted Benzothiazole | Reagents and Conditions | Synthesized Complex Molecule | Reference |

| 2-Arylbenzothiazoles | Haloanilines, arylacetic acids, elemental sulfur, Cu(OAc)₂ | Triazepine derivatives | nih.gov |

| 2-Propargylthiobenzothiazole | Sodium azide, benzyl (B1604629) bromides | Benzothiazole-1,2,3-triazoles | mdpi.com |

| Thiobenzanilides | Pd(II), Cu(I), Bu₄NBr | Various 2-substituted benzothiazoles | acs.org |

| 2-Aminothiophenol and Aldehydes | H₂O₂/HCl | Various 2-substituted benzothiazoles | mdpi.com |

Participation in Cascade and Multicomponent Organic Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby minimizing waste and saving time and resources. 2-Substituted benzothiazoles have been shown to be valuable partners in such reactions.

For instance, a cascade multicomponent reaction involving a 2-substituted benzothiazole derivative, p-chlorobenzaldehyde, and benzothiazol-2-ylacetonitrile has been used to assemble a triazepine-benzothiazole hybrid molecule. nih.gov This highlights the ability of the benzothiazole moiety to participate in complex cyclization cascades. Similarly, three-component reactions of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones, catalyzed by Sc(OTf)₃ under microwave irradiation, lead to the formation of annulated products bearing pharmacophore motifs in high yields. mdpi.com

These examples underscore the potential of this compound to engage in similar transformations. The tert-butoxymethyl group could influence the reactivity and selectivity of such reactions, potentially leading to novel molecular scaffolds.

The table below presents examples of cascade and multicomponent reactions involving benzothiazole derivatives.

| Benzothiazole Derivative | Reaction Type | Other Components | Product | Reference |

| 2-Substituted benzothiazole derivative | Cascade multicomponent reaction | p-Chlorobenzaldehyde, benzothiazol-2-ylacetonitrile | Triazepine-benzothiazole hybrid | nih.gov |

| 2-Aminobenzothiazole | Three-component reaction | Aromatic aldehydes, 1,3-diketones | Annulated quinazolinones | mdpi.com |

| 2-Aminobenzothiazole | Three-component reaction | Indole-3-carbaldehyde, arylisonitriles | 3-Aminoimidazo2,1-bbenzothiazoles | mdpi.com |

Potential as a Ligand in Coordination Chemistry

The nitrogen and sulfur atoms in the benzothiazole ring are excellent coordination sites for metal ions, making benzothiazole derivatives attractive ligands in coordination chemistry. The resulting metal complexes have shown a wide range of applications, including in catalysis and materials science. mdpi.commdpi.com

2-Substituted benzothiazoles can act as monodentate or bidentate ligands, depending on the nature of the substituent at the C2 position. purdue.edu For example, 2-(2′-aminophenyl)benzothiazole and its derivatives have been extensively studied as ligands, forming stable complexes with various transition metals and lanthanides. mdpi.com These complexes often exhibit interesting photophysical and biological properties. The coordination of benzothiazole-based ligands to ruthenium(II) and osmium(II) has been explored for the development of anticancer agents. frontiersin.org

While there is no specific literature on the coordination chemistry of this compound, it is plausible that it could act as a monodentate ligand through the thiazole (B1198619) nitrogen atom. The bulky tert-butoxymethyl group might sterically influence the coordination geometry and the properties of the resulting metal complexes.

The following table provides examples of metal complexes formed with 2-substituted benzothiazole ligands.

| 2-Substituted Benzothiazole Ligand | Metal Ion | Type of Complex | Potential Application | Reference |

| 2-(2′-Aminophenyl)benzothiazole | Various transition metals and lanthanides | Chelate complexes | Luminescent materials, biological applications | mdpi.com |

| 2-Phenylbenzothiazole derivatives | Ruthenium(II), Osmium(II) | Organometallic half-sandwich complexes | Anticancer agents | frontiersin.org |

| N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide | Copper(II) | Square planar complex | Antimicrobial agents | mdpi.com |

Exploration in Photocatalysis and Photoredox Chemistry

In recent years, visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions. beilstein-journals.org This field relies on photocatalysts that can absorb visible light and initiate electron transfer processes.

Benzothiazole derivatives have been investigated for their potential in photoredox catalysis. For example, an aerobic visible-light photoredox synthesis of 2-substituted benzothiazoles has been developed via the radical cyclization of thioanilides. mdpi.com This demonstrates the ability of the benzothiazole core to participate in photo-induced electron transfer processes. Furthermore, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes can be promoted by visible light in the presence of a suitable photocatalyst. mdpi.comelsevierpure.com

The electronic properties of this compound would determine its suitability for photocatalytic applications. The tert-butoxymethyl group, being an electron-donating group, might influence the redox potential of the benzothiazole core, potentially making it a suitable candidate for certain photoredox cycles. The combination of photoredox catalysis with transition metal catalysis, where a benzothiazole derivative could act as both a ligand and a photoactive component, is another intriguing area for exploration. nih.gov

The table below summarizes recent developments in the application of benzothiazole derivatives in photocatalysis.

| Reaction | Role of Benzothiazole Derivative | Photocatalyst/Conditions | Outcome | Reference |

| Radical cyclization of thioanilides | Substrate | Visible light | Synthesis of 2-substituted benzothiazoles | mdpi.com |

| Synthesis of 2-substituted benzothiazoles | Product | 2-Aminothiophenols, aldehydes, visible light, photocatalyst | Efficient synthesis of benzothiazoles | mdpi.comelsevierpure.com |

| Imine alkylation | Photocatalyst (Thiazolo[5,4-d]thiazoles) | Visible light | High yields of alkylated imines | charlotte.edu |

Q & A

Q. Notes on Data Contradictions & Gaps

- Synthetic Yields : Electron-rich aldehydes (e.g., 4-methylbenzaldehyde) show lower yields (68–69%) compared to electron-deficient counterparts (83–95%) , highlighting the need for substituent-specific optimization.

- Biological Mechanisms : While some derivatives show anticancer activity via RNA/DNA inhibition , others (e.g., anticonvulsants) act via GABA receptor modulation , indicating target-dependent pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.